Product packaging for Fmoc-L-Phe(2-NH2)-OH(Cat. No.:)

Fmoc-L-Phe(2-NH2)-OH

Cat. No.: B12833486
M. Wt: 402.4 g/mol
InChI Key: HTOAAPJJIYWRPF-QFIPXVFZSA-N
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Description

Significance of Unnatural Amino Acids as Modifiers in Peptidic Systems

Unnatural amino acids, which are not among the 20 common proteinogenic amino acids, are powerful tools in the design of new peptides and proteins. sigmaaldrich.comnih.gov Their incorporation can lead to molecules with improved characteristics compared to their natural counterparts. sigmaaldrich.com A significant advantage of using unnatural amino acids is their ability to confer resistance to enzymatic degradation, as they are not recognized by the proteases that typically break down natural peptides. formulationbio.com This increased stability can lead to a longer half-life in biological systems. formulationbio.com

Furthermore, the vast structural diversity of unnatural amino acids allows for the fine-tuning of a peptide's properties. sigmaaldrich.com By introducing new side chains or altering the peptide backbone, researchers can enhance a peptide's binding affinity to its target, improve its cell membrane permeability, and modify its activity as an agonist or antagonist. formulationbio.comrsc.org These modifications are crucial in the development of novel therapeutic agents and molecular probes for studying biological processes. sigmaaldrich.comnih.gov

The Distinctive Role of Phenylalanine Derivatives with Ortho-Substitution

Among the various classes of unnatural amino acids, phenylalanine derivatives with substitutions on the phenyl ring are of particular interest. The position of the substituent on the ring—ortho, meta, or para—can significantly influence the conformation and biological activity of the resulting peptide. Ortho-substituted phenylalanine derivatives, in particular, can introduce unique conformational constraints. nih.gov This steric hindrance can force the peptide into a specific three-dimensional shape, which may be more favorable for binding to a biological target. nih.gov

The genetic incorporation of several ortho-substituted phenylalanine derivatives, including those with halide, methyl, methoxy, nitro, and nitrile groups, has been successfully demonstrated in both E. coli and mammalian cells. nih.gov This opens up a wide range of possibilities for studying protein structure and function in living systems. nih.gov For instance, ortho-cyano-phenylalanine has been used as a fluorescent probe to monitor the local environment within a protein, providing insights into protein folding and unfolding. nih.govacs.org

Academic Relevance of Fmoc-L-Phe(2-NH2)-OH as a Specialized Chemical Building Block

This compound, also known as N-α-(9-Fluorenylmethoxycarbonyl)-L-2-aminophenylalanine, is a specialized building block used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group for the α-amino group of the amino acid. ontosight.ai This protection is crucial during the stepwise addition of amino acids to a growing peptide chain, preventing unwanted side reactions. ontosight.ai The Fmoc group can be readily removed under mild basic conditions, a standard procedure in Fmoc-based SPPS. ontosight.ai

The presence of the amino group at the ortho position of the phenyl ring in this compound offers a unique reactive handle. This ortho-amino group can be further modified to introduce other functional groups or to create cyclic peptides, which often exhibit enhanced stability and bioactivity. The strategic placement of this amino group allows for the creation of complex peptide architectures that would be difficult to achieve with natural amino acids alone.

Compound Details

CharacteristicDetail
IUPAC Name (2S)-3-(2-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid nih.gov
Synonyms This compound, 223581-77-9 nih.gov
CAS Number 223581-77-9 nih.gov
Molecular Formula C24H22N2O4 nih.gov
Molecular Weight 402.4 g/mol nih.gov

Physical and Chemical Properties

PropertyValue
Physical State Powder
Color White
Solubility Soluble in organic solvents like Dimethylformamide (DMF) and Dichloromethane (B109758). cymitquimica.com
Storage Temperature 2-8°C chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H22N2O4 B12833486 Fmoc-L-Phe(2-NH2)-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

(2S)-3-(2-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H22N2O4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14,25H2,(H,26,29)(H,27,28)/t22-/m0/s1

InChI Key

HTOAAPJJIYWRPF-QFIPXVFZSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N

Origin of Product

United States

Synthetic Strategies and Methodologies for Fmoc L Phe 2 Nh2 Oh

Convergent and Linear Synthesis Approaches to Fmoc-L-Phe(2-NH2)-OH

The construction of complex organic molecules like this compound can be approached through two primary strategies: linear and convergent synthesis.

Linear Synthesis: A linear synthesis involves the sequential modification of a starting material through a series of consecutive reactions until the final product is formed. For this compound, a plausible and commonly employed linear pathway begins with L-phenylalanine.

The key steps in this proposed linear synthesis are:

Regioselective Nitration: The initial and most challenging step is the introduction of a nitro group at the C2 (ortho) position of the phenyl ring of L-phenylalanine. This is typically achieved using a mixed acid nitrating agent, such as a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This reaction is notoriously difficult to control, often yielding a mixture of isomers, with the para-substituted product (4-nitro-L-phenylalanine) being the major product and the desired ortho-substituted (2-nitro-L-phenylalanine) being a minor byproduct. researchgate.net Reaction conditions such as temperature and reaction time must be carefully optimized to maximize the yield of the 2-nitro isomer.

Isomer Separation: The resulting mixture of 2-nitro- and 4-nitro-L-phenylalanine must be separated, typically using chromatographic techniques.

Fmoc Protection: The α-amino group of the isolated 2-nitro-L-phenylalanine is then protected using a standard Fmoc-protection protocol. This step is performed prior to the reduction of the nitro group to prevent the Fmoc-reagent from reacting with the more nucleophilic side-chain amino group that will be formed.

Nitro Group Reduction: The nitro group on the phenyl ring is subsequently reduced to an amino group. This transformation is commonly accomplished via catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. This step yields the final product, this compound.

Convergent Synthesis: In contrast, a convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages. While highly efficient for large, complex molecules like proteins or dendrimers, this approach is generally less practical for a relatively small molecule such as a single amino acid derivative.

Conceptually, a convergent route could involve:

Fragment 1 Synthesis: Preparation of the Fmoc-protected α-amino acid backbone.

Fragment 2 Synthesis: Preparation of a 2-aminobenzyl halide or a similar reactive side-chain precursor.

Fragment Coupling: Combining the two fragments to form the final molecule.

This approach is overly complex and offers little advantage over a linear sequence for this specific target, making the linear strategy the more logical and established method.

Optimized Conditions for the Introduction of the Fmoc Protecting Group

The selective protection of the α-amino group is a critical step in the synthesis. The 9-fluorenylmethoxycarbonyl (Fmoc) group is introduced via acylation of the amino group of the precursor, typically 2-nitro-L-phenylalanine. The choice of reagent and reaction conditions is vital for achieving high yields and minimizing side reactions.

The two most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.com

Reagent FeatureFmoc-ClFmoc-OSu
Reactivity Highly reactive acid chloride.Activated succinimidyl ester, less reactive than Fmoc-Cl.
Stability Sensitive to moisture and heat.More stable and easier to handle solid.
Byproducts Generates HCl, requiring stoichiometric base.Generates N-hydroxysuccinimide (NHS), which is water-soluble.
Side Reactions Higher risk of dipeptide formation (over-acylation).Lower risk of side reactions, leading to cleaner product profiles.
Typical Use Classical method, still used but often replaced by Fmoc-OSu.Most commonly used reagent for Fmoc protection in modern synthesis. semanticscholar.org

The standard and optimized procedure for Fmoc protection is the Schotten-Baumann reaction, which is performed under aqueous basic conditions. total-synthesis.com

Typical Optimized Reaction Conditions:

Amino Acid Precursor: 2-nitro-L-phenylalanine

Fmoc Reagent: Fmoc-OSu (typically 1.0-1.2 equivalents)

Base: Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

Solvent System: A biphasic mixture, such as 1,4-dioxane/water or acetone/water. semanticscholar.orgchemicalbook.com

Temperature: The reaction is initiated at a low temperature (0-5 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.

Reaction Time: Typically stirred overnight to ensure complete reaction. semanticscholar.orgchemicalbook.com

Workup: After the reaction, the mixture is typically diluted with water and washed with a non-polar solvent like diethyl ether to remove unreacted Fmoc-OSu and byproducts. The aqueous layer is then acidified (e.g., with HCl) to a pH of 1-2, which protonates the carboxylic acid group and causes the Fmoc-protected amino acid to precipitate or be extracted into an organic solvent like ethyl acetate. thermofisher.com

These conditions are designed to maximize the yield of the desired N-α-Fmoc protected product while minimizing potential side reactions.

Control of Stereochemical Purity and Chiral Integrity During Synthesis

Maintaining the L-configuration of the starting material, L-phenylalanine, is paramount throughout the synthetic sequence. The α-carbon of an amino acid is susceptible to racemization (loss of stereochemical purity) under harsh chemical conditions, particularly strong bases or high temperatures.

Key Considerations for Maintaining Chiral Integrity:

Nitration Step: The use of strong acids for nitration does not typically cause racemization at the α-carbon, as the amino group is protonated, which protects the stereocenter from epimerization.

Fmoc Protection: The standard Schotten-Baumann conditions for introducing the Fmoc group are generally mild and are not known to cause significant racemization. researchgate.net The reaction is performed under weakly basic conditions at controlled temperatures, which preserves the stereochemical integrity of the amino acid.

Urethane (B1682113) Moiety: The carbamate (B1207046) (urethane) linkage of the Fmoc group itself helps to suppress racemization during subsequent chemical transformations, such as peptide coupling, by reducing the acidity of the α-proton. altabioscience.com

Verification of Stereochemical Purity: The most reliable method for determining the enantiomeric purity of the final this compound is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . rsc.org

Principle: This technique uses a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers of the compound.

Method: The sample is passed through the chiral column, and the two enantiomers are separated, allowing for their quantification. Polysaccharide-based chiral stationary phases are commonly used for the analysis of Fmoc-amino acid derivatives. phenomenex.comrsc.org

Outcome: This analysis can confirm that the final product has a high enantiomeric excess (ee), ensuring that the L-configuration has been maintained. Studies have shown that less than 1% racemization typically occurs during Fmoc protection under optimized conditions. researchgate.net

Advanced Purification Methodologies for this compound

After synthesis, the crude product contains the desired molecule along with unreacted starting materials, reagents, and side products. Achieving high purity is essential, especially if the compound is to be used in applications like solid-phase peptide synthesis.

Purification MethodPrincipleResolutionScalabilityNotes
Recrystallization Differential solubility of the product and impurities in a chosen solvent system.Low to MediumHigh (Gram to Kg scale)Effective for removing major impurities if a suitable solvent is found. Often used as a preliminary purification step. ajpamc.com
Flash Column Chromatography Separation based on polarity using a silica (B1680970) gel stationary phase and a solvent gradient.MediumMedium (Milligram to Gram scale)A standard laboratory technique for routine purification of organic compounds.
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity using a non-polar stationary phase (e.g., C18) and a polar mobile phase.Very HighLow to High (Analytical to Preparative scale)The gold standard for purifying peptides and their derivatives, capable of separating closely related impurities. bachem.comhplc.eu
Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) An advanced, continuous chromatographic method that improves upon batch HPLC by recycling mixed fractions.Very HighHighReduces solvent consumption and increases yield and throughput compared to traditional preparative HPLC. bachem.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most powerful and widely used technique for the final purification of Fmoc-amino acid derivatives. bachem.com

Stationary Phase: The most common stationary phase is silica gel chemically modified with C18 alkyl chains, which creates a non-polar surface.

Mobile Phase: A gradient elution is typically used, starting with a highly polar solvent (e.g., water with 0.1% Trifluoroacetic Acid, TFA) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile (B52724) with 0.1% TFA). TFA acts as an ion-pairing agent to improve peak shape.

Separation: Polar impurities elute first, while the more hydrophobic Fmoc-containing product is retained longer on the column and elutes at a higher concentration of the organic solvent. Fractions are collected and analyzed, and those containing the pure product are pooled and lyophilized to yield a pure, solid powder.

This high-resolution technique is essential for ensuring the purity of the final this compound building block, removing any isomeric byproducts or residual reagents from the synthesis. ajpamc.com

Incorporation of Fmoc L Phe 2 Nh2 Oh into Peptidic Architectures

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) is the cornerstone for the assembly of peptides, and the integration of Fmoc-L-Phe(2-NH2)-OH into this workflow requires careful consideration of coupling conditions, potential side reactions, and opportunities for on-resin modifications. The standard Fmoc/tBu strategy, where the Nα-Fmoc group is removed by a base like piperidine (B6355638) and side-chain protecting groups are cleaved with trifluoroacetic acid (TFA), forms the basis of these methodologies. iris-biotech.dealtabioscience.com

The efficiency of the coupling step is paramount in SPPS to ensure high purity of the final peptide. The choice of coupling reagent is critical, especially for non-canonical or sterically hindered amino acids. For this compound, the electronic nature of the phenyl ring and the presence of the ortho-amino group can influence reaction kinetics. While specific kinetic data for this compound is not extensively documented, the performance of common coupling reagents can be evaluated based on their known reactivity profiles. luxembourg-bio.comamericanlaboratory.comsigmaaldrich.com

Uronium/aminium-based reagents such as HATU, HCTU, and COMU are among the most effective activators in modern SPPS. luxembourg-bio.comresearchgate.netlookchem.com HATU is often considered the gold standard due to its high efficiency, particularly for challenging couplings. americanlaboratory.comsigmaaldrich.com HCTU, a more cost-effective alternative, generally exhibits reactivity comparable to HATU in many applications. americanlaboratory.com COMU, an Oxyma-based reagent, has also been shown to be highly efficient, sometimes surpassing HATU in fast synthesis protocols. luxembourg-bio.comresearchgate.net

The relative efficacy of these coupling reagents is often sequence-dependent and influenced by factors such as steric hindrance and peptide aggregation. For a "difficult" sequence like the 65-74 fragment of the acyl carrier protein (ACP), studies have shown that HATU and HCTU can produce high-purity peptides with optimized, short coupling times. luxembourg-bio.comamericanlaboratory.com The performance of these reagents is generally robust, even with coupling times of 5 minutes or less. luxembourg-bio.com

Coupling ReagentActive Ester FormedRelative ReactivityKey AdvantagesPotential Considerations
HATUOAtVery HighHighly efficient, especially for hindered couplings. americanlaboratory.comsigmaaldrich.comHigher cost. americanlaboratory.com
HCTUO-6-ClBtHighCost-effective alternative to HATU with similar performance. americanlaboratory.comCan cause guanidinylation of the free Nα-amine. sigmaaldrich.com
COMUOxymaVery HighExcellent for routine and rapid synthesis; non-explosive. sigmaaldrich.comresearchgate.netLimited solution stability. sigmaaldrich.com
PyBOPOBtModerateGood for routine synthesis, does not cause guanidinylation. sigmaaldrich.comLess reactive than HATU or COMU. sigmaaldrich.com

This table provides a general comparison of common coupling reagents applicable to SPPS. The reactivity and suitability for a specific amino acid like this compound may vary based on the peptide sequence and synthesis conditions.

During the incorporation of this compound into a peptide sequence, several side reactions can occur, potentially leading to impurities. A primary concern is the reactivity of the unprotected ortho-amino group on the phenylalanine side chain. While generally less nucleophilic than the Nα-amine, it can still participate in unwanted reactions.

One potential side reaction is the formation of diketopiperazines (DKP), particularly when proline or another dipeptide-forming residue is at the C-terminus of the growing chain. ub.edu This intramolecular cyclization leads to chain termination. To mitigate DKP formation, the use of p-nitrobenzyloxycarbonyl (pNZ) as a temporary Nα-protecting group has been explored, as its removal conditions are neutral and can suppress this side reaction. ub.edu

Another significant challenge is racemization, especially for amino acids like histidine and cysteine. nih.govsemanticscholar.org While phenylalanine is generally less prone to racemization, the use of highly activating coupling reagents and extended pre-activation times can increase the risk. nih.gov Minimizing pre-activation time and using additives like Oxyma Pure can help preserve chiral integrity. semanticscholar.orgcsic.es

To prevent side reactions involving the ortho-amino group of this compound, one strategy is to use an orthogonal protecting group on this amine. Protecting groups like Dde or ivDde are stable to the piperidine used for Fmoc removal but can be selectively cleaved with hydrazine, allowing for specific modification of the side chain after peptide assembly is complete. sigmaaldrich.com Another option is the use of an azido (B1232118) group, which is stable to standard SPPS conditions and can be reduced to an amine using phosphines or thiols. sigmaaldrich.com

Side ReactionDescriptionMitigation Strategy
Diketopiperazine (DKP) FormationIntramolecular cyclization of a dipeptidyl-resin, leading to chain termination. ub.eduUse of bulky N-terminal protecting groups, rapid coupling, use of alternative protecting groups like pNZ. ub.edu
RacemizationLoss of stereochemical integrity at the α-carbon. nih.govMinimize pre-activation time, use of additives like Oxyma Pure, choice of less racemization-prone coupling reagents. nih.govcsic.es
Side-Chain AcylationAcylation of the unprotected ortho-amino group of the Phe side chain.Use of an orthogonal protecting group on the side-chain amine (e.g., Dde, ivDde, Mtt). sigmaaldrich.com
Intramolecular CyclizationReaction of the ortho-amino group with the peptide backbone, potentially forming lactams. acs.orgProtection of the ortho-amino group during synthesis.

The presence of the ortho-amino group in this compound provides a unique handle for on-resin chemical modifications, allowing for the synthesis of complex peptidomimetics and cyclic structures. Once the peptide backbone is assembled, the ortho-amino group can be selectively targeted for various chemical transformations.

A notable application is the on-resin synthesis of 1,4-benzodiazepines, a class of privileged structures in medicinal chemistry. scienceasia.orgnih.gov After incorporation of this compound and removal of the Nα-Fmoc group, the newly exposed ortho-amino group can react with an appropriate building block, such as an aminobenzophenone derivative, followed by acid-mediated cyclization during cleavage from the resin to form the benzodiazepine (B76468) ring system. scienceasia.org

This strategy allows for the generation of peptide-benzodiazepine hybrids, combining the structural features of peptides with the pharmacological properties of benzodiazepines. The synthesis can be adapted for combinatorial approaches to create libraries of diverse molecules. scienceasia.orgresearchgate.net

Other on-resin functionalizations of the ortho-amino group could include acylation with various carboxylic acids, sulfonylation, or alkylation to introduce diverse functionalities and to modulate the physicochemical properties of the resulting peptide. diva-portal.org For example, the synthesis of peptidic benzimidazoles has been achieved through on-resin reduction of a nitro group to an amine, followed by condensation and cyclization. nih.gov A similar strategy could be envisioned starting from a protected ortho-amino phenylalanine derivative.

Solution-Phase Peptide Synthesis (LPPS) Applications and Protocols

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the large-scale production of shorter peptides and for fragment condensation strategies. sci-hub.sethaiscience.info The use of this compound in LPPS follows the general principles of solution-phase coupling, where protecting group strategies and purification of intermediates are key considerations.

A typical protocol for the synthesis of a dipeptide using this compound in solution would involve the coupling of the Nα-Fmoc protected amino acid with the esterified C-terminal amino acid. The reaction is typically carried out in an organic solvent like DMF or DCM, using a coupling reagent such as HBTU or PyBOP, and a base like DIPEA. sci-hub.se

Illustrative Protocol for Dipeptide Synthesis in Solution:

C-terminal Amino Acid Protection: The C-terminal amino acid (e.g., Alanine) is protected as a methyl or benzyl (B1604629) ester (H-Ala-OMe or H-Ala-OBzl).

Activation of this compound: this compound is dissolved in DMF, and a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) are added to activate the carboxylic acid.

Coupling: The protected C-terminal amino acid is added to the activated this compound solution, and the reaction is stirred at room temperature until completion, monitored by TLC or HPLC.

Work-up and Purification: The reaction mixture is worked up to remove excess reagents and byproducts, often involving an aqueous wash and extraction. The resulting protected dipeptide (Fmoc-L-Phe(2-NH2)-Ala-OMe) is then purified by flash chromatography or recrystallization.

Nα-Deprotection: The Fmoc group of the purified dipeptide can be removed using a solution of piperidine in DMF to yield the free N-terminal dipeptide (H-L-Phe(2-NH2)-Ala-OMe), which can be used in subsequent fragment condensations. sci-hub.se

Challenges in LPPS include the potential for racemization during activation and the solubility of protected peptide fragments, which can decrease as the chain length increases. sci-hub.se The use of isostearyl-mixed anhydride (B1165640) coupling has been explored to improve the solubility of protected fragments in organic solvents. sci-hub.se

Development of Chemoselective Ligation Strategies for Peptide Assembly

Chemoselective ligation reactions are powerful tools for the synthesis of large proteins and complex peptide architectures from smaller, unprotected peptide fragments. thieme-connect.denih.govgoogle.com The unique structure of this compound, particularly after deprotection to reveal the N-terminal 2-aminophenylalanine, suggests its potential application in novel ligation strategies.

Native Chemical Ligation (NCL) is the most prominent of these methods, classically involving the reaction of a peptide with an N-terminal cysteine and another peptide with a C-terminal thioester. nih.govgoogle.comnih.gov This reaction proceeds via a transthioesterification followed by an irreversible S-to-N acyl shift to form a native peptide bond. nih.gov

The scope of NCL has been expanded beyond cysteine to other amino acids by introducing thiol-containing side chains that can be later removed (desulfurized). researchgate.net This has made ligation at sites like Phenylalanine possible. researchgate.net While direct NCL at a 2-aminophenylalanine residue has not been extensively described, the ortho-amino group could potentially act as a nucleophile in a similar acyl transfer reaction, analogous to the S-to-N shift in NCL or the O-to-N shift in depsipeptide cyclization. nih.gov

Furthermore, the ortho-amino group could be utilized in other chemoselective ligation strategies. For instance, it could participate in imine-capture reactions, where an N-terminal amine reacts with a C-terminal aldehyde-modified peptide to form an imine, which can then rearrange or be reduced to a stable bond. nih.govrsc.org The development of such strategies would require careful design of the reacting partners and optimization of the reaction conditions. The proximity of the side-chain amino group to the peptide backbone in 2-aminophenylalanine could facilitate intramolecular rearrangements, making it a promising candidate for the development of novel, traceless ligation methods. mdpi.com

Another approach is the use of auxiliary-mediated ligation, where a removable group containing a thiol is attached to the N-terminus of a peptide fragment, enabling ligation at non-cysteine residues. nih.gov A similar concept could be envisioned where the ortho-amino group of 2-aminophenylalanine is part of a removable auxiliary, facilitating ligation and subsequent cleavage to yield a native peptide bond.

Exploiting the Ortho Amino Group of Fmoc L Phe 2 Nh2 Oh for Advanced Functionalization

Design and Execution of Regioselective Derivatization Strategies

The key to exploiting Fmoc-L-Phe(2-NH2)-OH lies in the regioselective derivatization of its ortho-amino group. This selectivity is primarily achieved by leveraging the distinct chemical reactivity of the aromatic amine compared to other nucleophilic groups within a peptide sequence.

One of the most effective strategies for selective modification is based on the pKa difference between the anilinic side-chain (~pKa 4-5) and aliphatic amines, such as the N-terminal α-amino group or the ε-amino group of lysine (B10760008) (~pKa 9-10). This difference allows for reactions that are highly specific to the more nucleophilic aliphatic amines at neutral to basic pH, leaving the less basic aniline (B41778) group untouched. Conversely, specific conditions can be tailored to target the aniline moiety.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the selective arylation of the aniline side-chain. researchgate.net For instance, using palladium complexes derived from electron-poor aryl halides, the ortho-amino group of a 2-aminophenylalanine residue can be fully arylated in aqueous buffers. researchgate.net This reaction proceeds efficiently under mild conditions, even at micromolar peptide concentrations, due to Curtin-Hammett control, which favors the reaction at the less basic but specifically targeted aniline nitrogen. researchgate.net

Another highly regioselective method is the oxidative coupling of anilines. In the presence of an oxidant like sodium periodate (B1199274) (NaIO₄), the ortho-amino group can be chemoselectively coupled to other functional groups, such as o-aminophenols. nih.gov This reaction is remarkably fast, often reaching completion in minutes at neutral pH, and is orthogonal to most other natural amino acid side chains. nih.govacs.org The reaction proceeds via the formation of a reactive quinone-imine intermediate from the o-aminophenol, which then rapidly couples with the aniline side chain of the 2-aminophenylalanine residue. nih.gov This strategy has proven effective for modifying peptides and even large protein structures like viral capsids. nih.gov

These strategies are summarized in the table below.

Derivatization StrategyReagentsKey Features
Palladium-Catalyzed N-Arylation LPd(X)Ar complexes, non-nucleophilic base (e.g., DBN)High selectivity for the aniline amine; tolerates a wide range of functional groups; proceeds under mild aqueous conditions. researchgate.net
Oxidative Coupling o-aminophenol derivatives, Sodium Periodate (NaIO₄)Extremely rapid kinetics (minutes); high chemoselectivity; occurs in aqueous buffer at neutral pH. nih.gov

These methods provide a robust toolbox for the precise, regioselective modification of the ortho-amino group, setting the stage for more complex applications.

Post-Synthetic Modification and Chemical Tagging of Peptides Incorporating this compound

The regioselective chemistries described previously are directly applicable here. For example, a peptide containing a 2-aminophenylalanine residue can be selectively labeled with a fluorescent dye, a biotin (B1667282) affinity tag, or a polyethylene (B3416737) glycol (PEG) chain to improve its pharmacokinetic properties.

The process typically involves synthesizing the full-length peptide on a solid support, followed by selective deprotection if any side-chain protecting groups are used on the ortho-amino group (though often it is incorporated unprotected). The modification is then carried out either on-resin or after cleavage and purification of the peptide.

Examples of Post-Synthetic Tagging:

Fluorescence Labeling: An o-aminophenol-derivatized fluorophore can be coupled to the peptide's 2-aminophenylalanine residue using the oxidative coupling strategy. This provides a site-specifically labeled peptide for use in fluorescence microscopy or FRET studies.

Biotinylation: A biotin molecule functionalized with an aryl halide can be attached via palladium-catalyzed N-arylation, creating a high-affinity probe for biochemical pulldown assays and interaction studies.

PEGylation: The attachment of PEG chains can enhance the solubility and in vivo half-life of therapeutic peptides. A PEG molecule with a suitable reactive group for aniline ligation can be conjugated post-synthetically.

The table below outlines potential tagging applications.

Tag TypeConjugation ChemistryPurpose
Fluorescent Dye Oxidative CouplingImaging, FRET, Localization studies. nih.gov
Biotin Pd-Catalyzed N-ArylationAffinity purification, Pulldown assays. researchgate.net
PEG Chain Oxidative Coupling / N-ArylationImproved pharmacokinetics, Increased solubility.
Crosslinking Agent N-ArylationCovalent capture of interacting partners.

This post-synthetic approach provides modularity and flexibility, allowing a single peptide backbone to be diversified with a wide array of functional tags.

Bioconjugation Methodologies Employing the Ortho-Amino Moiety

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern chemical biology and drug development. chemimpex.comwikipedia.org The ortho-amino group of 2-aminophenylalanine provides a unique, bioorthogonal handle for such conjugations, enabling the construction of complex molecular architectures. nih.gov

The aniline side chain's unique reactivity allows it to be targeted in the presence of the numerous other functional groups found on a protein or peptide surface. The oxidative coupling of anilines to o-aminophenols is a particularly powerful bioconjugation method. nih.gov This reaction has been used to attach peptides and other biomolecules to protein surfaces with high efficiency and selectivity. For example, researchers have successfully used this method to decorate the exterior of viral capsids with cell-targeting peptides (e.g., RGD peptides) by incorporating p-aminophenylalanine into the capsid protein and reacting it with an o-aminophenol-modified RGD peptide. nih.gov This same principle is directly applicable using the ortho-isomer.

Another strategy involves aniline-catalyzed ligations. While the aniline group itself can be the target, it can also participate as a catalyst in forming other linkages, such as hydrazones and oximes, which are common bioconjugation bonds. nih.govrsc.org More directly, chemoselective ligation reactions that form a stable bond with the aniline group are highly valuable. The development of reactions that specifically target the aniline amine over the more abundant lysine residues is critical for creating homogeneous antibody-drug conjugates (ADCs) or other targeted therapeutics. The palladium-mediated arylation is one such method that offers the required selectivity for conjugating drug molecules to a peptide or protein scaffold via the aniline side chain. researchgate.net

The table below summarizes these bioconjugation approaches.

Bioconjugation MethodDescriptionExample Application
Oxidative Coupling Ligation NaIO₄-mediated coupling of the ortho-amino group with a biomolecule functionalized with an o-aminophenol. nih.govAttaching targeting ligands (e.g., RGD peptides) to protein scaffolds or nanoparticles. nih.gov
Pd-Catalyzed Arylation Conjugation of an aryl halide-containing drug or probe to the ortho-amino group. researchgate.netSite-specific creation of peptide-drug conjugates.
Hydrazone/Oxime Ligation Aniline-catalyzed formation of a hydrazone/oxime bond between an aldehyde/ketone-modified biomolecule and a hydrazine/alkoxyamine-modified partner. nih.govModular assembly of complex biomolecular constructs.

These methodologies underscore the utility of this compound as a building block for creating advanced bioconjugates for therapeutic and diagnostic purposes.

Development of Photoactive Probes and Photoaffinity Labeling Reagents

Photoaffinity labeling (PAL) is a powerful technique for identifying and mapping biomolecular interactions in their native environment. clockss.org This method relies on incorporating a photoactivatable group into a ligand, which, upon irradiation with UV light, forms a highly reactive species that covalently crosslinks to its binding partner. The unique ortho-amino group of 2-aminophenylalanine can serve as a synthetic precursor for creating such photoactive probes.

A common photoactive group is the phenyl azide (B81097). The ortho-amino group of a 2-aminophenylalanine residue can be readily converted into an ortho-azido group via a Sandmeyer-type reaction. This involves diazotization of the amine with nitrous acid (generated from NaNO₂ and HCl) followed by treatment with sodium azide (NaN₃). The resulting Fmoc-L-Phe(2-N₃)-OH is a photoactive amino acid that can be incorporated into a peptide. Upon photolysis with UV light, the azido (B1232118) group releases N₂ gas to form a highly reactive nitrene intermediate, which can insert into C-H or N-H bonds in its immediate vicinity, thus covalently labeling the target protein.

Another important class of photo-probes is based on diazirines. nih.govlifechemicals.com Diazirines are small, relatively stable three-membered rings that generate reactive carbenes upon UV irradiation. thieme-connect.com While direct conversion is complex, a multi-step synthesis could be envisioned to transform the ortho-amino group into a diazirine-containing side chain. These photo-amino acids, such as photo-leucine and photo-methionine, have been successfully used to map protein-protein interactions in living cells. sb-peptide.comwikipedia.orgwikipedia.orguq.edu.au A phenylalanine analogue containing a diazirine offers a probe that more closely mimics the natural aromatic residue. iris-biotech.de

The table below details potential photoactive probes derived from this compound.

Photoactive ProbeSynthetic PrecursorPhotoreactive IntermediateApplication
Ortho-Azido-L-Phenylalanine Fmoc-L-Phe(2-NH₂)-OHPhenyl NitreneCovalent crosslinking to identify binding partners and map interaction sites.
Ortho-Diazirinyl-L-Phenylalanine Fmoc-L-Phe(2-NH₂)-OH (via multi-step synthesis)Phenyl CarbeneHigh-resolution mapping of ligand-receptor binding pockets due to the small size of the diazirine group. nih.govthieme-connect.com
Benzophenone Derivatives Fmoc-L-Phe(2-NH₂)-OH (via multi-step synthesis, e.g., acylation)Triplet KetonePhoto-crosslinking with higher efficiency and stability to water compared to nitrenes/carbenes. rsc.org

The ability to convert the ortho-amino group into a latent reactive moiety makes this compound a valuable building block for designing sophisticated chemical biology tools to dissect complex biological systems.

Applications of Fmoc L Phe 2 Nh2 Oh in Advanced Chemical Biology and Materials Science

Design and Synthesis of Peptidomimetics with Modulated Biological Activity

The incorporation of non-natural amino acids like Fmoc-L-Phe(2-NH2)-OH is a cornerstone of peptidomimetic design, a field that aims to create novel molecules that mimic the structure and function of natural peptides but with enhanced properties such as stability, potency, and receptor selectivity.

Introduction of Conformational Constraints and Structural Diversification

The synthesis of conformationally stable peptides is of high interest for improving biological activity and subtype selectivity. iris-biotech.de The introduction of a substituent on the phenyl ring of phenylalanine, as seen in this compound, imposes significant conformational constraints on the amino acid side chain. This restriction limits the rotational freedom around the chi (χ) angles of the side chain, which in turn influences the local peptide backbone conformation.

The ortho-amino group can introduce specific structural features:

Intramolecular Hydrogen Bonding: The amino group can act as a hydrogen bond donor, potentially forming a hydrogen bond with the carbonyl oxygen of the preceding amino acid residue or the peptide backbone. This interaction can stabilize specific secondary structures, such as β-turns.

The ability to enforce a particular conformation is crucial for designing peptidomimetics that can fit precisely into a biological target's binding pocket. iris-biotech.de This structural pre-organization reduces the entropic penalty upon binding, often leading to higher affinity. The amino group also serves as a point for further chemical modification, allowing for the synthesis of diverse libraries of peptidomimetics with varied functionalities. nih.govnih.gov

Analysis of Influence on Ligand-Receptor Binding Interactions

The ortho-amino group directly participates in and modulates the interactions between a peptidomimetic ligand and its receptor. Unnatural amino acid mutagenesis is a powerful tool for evaluating potential hydrogen bonds in these interactions. nih.gov The amino moiety in the 2-position can function as both a hydrogen bond donor and acceptor, creating new potential points of contact within a receptor's binding site that are not possible with natural phenylalanine.

The influence on binding can be summarized in the following table:

Interaction TypeInfluence of Ortho-Amino GroupPotential Outcome on Binding
Hydrogen Bonding Acts as a novel H-bond donor and acceptor.Increased binding affinity and specificity if the receptor pocket has a complementary H-bond acceptor/donor.
Electrostatic Interactions The amino group can be protonated (–NH3+) at physiological pH, introducing a positive charge.Can form salt bridges with negatively charged residues (e.g., Asp, Glu) in the receptor, significantly enhancing binding energy.
π-π Stacking The amino group alters the electron density of the phenyl ring.Modulates the strength and geometry of π-π stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in the receptor.

These modified interactions can lead to peptidomimetics with significantly altered biological profiles. For instance, studies on phenylalanine derivatives in HIV-1 capsid binders have shown that modifications to the phenyl ring are critical for structure-activity relationships and binding affinity. nih.gov By rationally designing these interactions, it is possible to develop highly potent and selective therapeutic agents.

Protein Engineering via Site-Specific Non-Natural Amino Acid Incorporation

The genetic code expansion allows for the site-specific incorporation of non-natural amino acids (nnAAs) into proteins, enabling the creation of proteins with novel functions. mdpi.comacs.org The primary method for this involves the use of an "orthogonal translation system," which consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are engineered to function independently of the host cell's endogenous machinery. nih.govmdpi.comnih.gov

The process for incorporating a non-natural amino acid like 2-amino-L-phenylalanine would proceed as follows:

Codon Reassignment: A unique codon, typically a nonsense or "stop" codon like the amber codon (UAG), is repurposed to encode the nnAA. nih.govacs.org

Orthogonal Pair Delivery: A plasmid encoding the engineered orthogonal aaRS and suppressor tRNA is introduced into the host organism (e.g., E. coli). nih.govgoogle.com The orthogonal aaRS is specifically evolved to recognize and charge the suppressor tRNA with 2-amino-L-phenylalanine.

Gene Mutagenesis: The gene of the target protein is mutated to introduce the amber (TAG) codon at the desired site of incorporation. nih.gov

Expression: The host cells are cultured in a medium supplemented with 2-amino-L-phenylalanine. When the ribosome encounters the TAG codon during translation, the orthogonal suppressor tRNA delivers the nnAA, resulting in a full-length protein containing the desired modification. mdpi.comnih.gov

This technique has been used to incorporate over 200 different nnAAs into proteins, providing a powerful tool for probing protein structure and function. mdpi.com Cell-free protein synthesis systems also offer a rapid alternative for producing proteins with incorporated nnAAs. springernature.com

ComponentFunction in nnAA Incorporation
Target Gene Mutated to contain a unique codon (e.g., TAG) at the desired incorporation site.
Orthogonal Suppressor tRNA Recognizes the unique codon on the mRNA and is engineered not to be recognized by endogenous synthetases.
Orthogonal aaRS Specifically attaches the non-natural amino acid (e.g., 2-amino-L-phenylalanine) onto the orthogonal tRNA.
Host Cell Machinery The ribosome facilitates the translation process, incorporating the nnAA delivered by the orthogonal pair.
Non-Natural Amino Acid Provided in the culture medium to be utilized by the orthogonal system.

Supramolecular Self-Assembly and Hydrogelation Research

Fmoc-protected amino acids are renowned for their capacity to self-assemble into well-ordered nanostructures, particularly hydrogels. rsc.orgresearchgate.netresearchgate.net These materials are formed through a network of entangled nanofibers that can immobilize large amounts of water. researchgate.net The self-assembly process is driven by a balance of non-covalent interactions.

Impact of the Ortho-Amino Phenylalanine Moiety on Self-Assembly Motifs

The self-assembly of Fmoc-amino acids is primarily governed by π–π stacking of the aromatic Fmoc groups and hydrogen bonding involving the carboxylic acid and amide groups. researchgate.netrsc.org The introduction of the ortho-amino group on the phenylalanine side chain in this compound introduces an additional control element that significantly influences the assembly process.

Enhanced Hydrogen Bonding Network: The amino group provides an additional site for intermolecular hydrogen bonding. This can lead to a more robust and interconnected fibrillar network, potentially increasing the mechanical strength and thermal stability of the resulting hydrogel compared to one formed from Fmoc-L-phenylalanine.

Modulation of Aromatic Interactions: The electron-donating nature of the amino group alters the quadrupole moment of the phenyl ring. This change directly affects the π–π stacking interactions, not only between adjacent phenyl rings but also between the phenyl ring and the Fmoc groups of neighboring molecules. This can alter the packing arrangement and morphology of the resulting nanostructures (e.g., favoring fibers over ribbons). rsc.org

pH Responsiveness: The ortho-amino group has a specific pKa and will be protonated at acidic pH. This introduction of a positive charge can induce electrostatic repulsion, potentially disrupting the self-assembled structure and causing the hydrogel to dissolve. This makes the material responsive to pH changes, a desirable property for smart biomaterials.

Development of Responsive Materials and Tissue Engineering Scaffolds

The hydrogels formed from this compound and related peptides are promising candidates for biomedical applications, particularly in tissue engineering and controlled drug delivery. rsc.orgresearchgate.netnih.gov Their structure mimics the native extracellular matrix (ECM), providing a suitable environment for cell adhesion, proliferation, and differentiation. researchgate.netresearchgate.net

The unique properties conferred by the ortho-amino group enable the development of advanced materials:

pH-Responsive Drug Delivery: The pH-sensitive nature of the hydrogel can be exploited to create "smart" drug delivery systems. A drug can be encapsulated within the hydrogel at neutral pH and then released in an acidic environment, such as that found in tumor tissues or intracellular compartments.

Functionalized Scaffolds: The free amino group on the surface of the assembled nanofibers serves as a chemical handle for covalent attachment of bioactive molecules. Growth factors, cell-adhesion motifs (like the RGD sequence), or other signaling molecules can be conjugated to the scaffold to enhance its biological performance and direct specific cellular responses. researchgate.net

Tunable Mechanical Properties: The mechanical stiffness of the hydrogel, a critical factor for cell fate, can be tuned. By co-assembling this compound with other Fmoc-amino acids, it is possible to create mixed hydrogels with tailored mechanical properties suitable for specific tissue engineering applications, from soft neural tissue to more rigid cartilage. rsc.orgresearchgate.net

The combination of biocompatibility, inherent nanostructure, and chemical functionality makes these materials highly valuable for the next generation of biomaterials.

Spectroscopic and Analytical Methodologies for Characterization of Fmoc L Phe 2 Nh2 Oh and Its Peptide Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of Fmoc-L-Phe(2-NH2)-OH. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the chemical shifts of all proton (¹H) and carbon (¹³C) nuclei within the molecule, providing definitive evidence of its covalent structure.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the fluorenyl (Fmoc) group, the aminophenyl ring, and the amino acid backbone are observed. For instance, the protons of the Fmoc group typically appear in the downfield region, usually between 7.2 and 7.9 ppm. chemicalbook.comchemicalbook.comrsc.org The protons of the 2-aminophenyl ring will also resonate in the aromatic region, and their specific coupling patterns can confirm the ortho-substitution. The α-proton of the phenylalanine backbone is a key diagnostic signal, typically appearing as a multiplet around 4.1-4.2 ppm. rsc.org The β-protons, adjacent to the aminophenyl ring, show characteristic shifts as well. rsc.org

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbonyl carbons of the carboxylic acid and the urethane (B1682113) linkage of the Fmoc group are readily identifiable by their characteristic downfield shifts. rsc.org The numerous aromatic carbons of the Fmoc and aminophenyl groups can also be resolved and assigned. rsc.org

For more complex peptide conjugates incorporating this compound, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY experiments establish proton-proton coupling networks, allowing for the sequential assignment of protons within the amino acid residue. HSQC spectra correlate directly bonded proton and carbon nuclei, facilitating the assignment of the carbon signals. These multidimensional techniques are crucial for resolving signal overlap, which is common in larger peptide systems. chemicalbook.comchemicalbook.com

Table 1: Representative ¹H NMR Chemical Shifts for this compound (Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.)

Proton Typical Chemical Shift (ppm)
Fmoc Aromatic Protons7.20 - 7.90
2-Aminophenyl Protons6.50 - 7.20
α-Proton4.10 - 4.25
β-Protons2.80 - 3.15
NH (Amine)Variable
NH (Fmoc)~7.80
OH (Carboxylic Acid)>12.0

Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Sequence Verification

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for verifying the sequence of its peptide conjugates. The exact mass of this compound is 402.15795719 Da. nih.gov

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques used for these analyses. rsc.orgmdpi.com ESI-MS is particularly well-suited for analyzing the parent amino acid and smaller peptides, often providing high-resolution mass data that can confirm the elemental composition. rsc.org For larger peptide conjugates, MALDI-TOF (Time-of-Flight) MS is frequently employed, as it is more tolerant of complex mixtures and can handle higher molecular weight species. mdpi.com

In the analysis of this compound, the mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. rsc.org High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, which is often sufficient to distinguish between molecules with the same nominal mass but different elemental formulas. wiley-vch.de

For peptide conjugates, MS plays a crucial role in sequence verification. Tandem mass spectrometry (MS/MS) experiments, where a specific peptide ion is isolated and fragmented, are used to generate a series of fragment ions. The mass differences between these fragment ions correspond to the masses of the individual amino acid residues, allowing for the determination of the peptide sequence. This is particularly important for confirming the successful incorporation of the non-canonical this compound residue into a peptide chain.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Conformational and Interaction Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of this compound and its conjugates, which can be used to infer conformational details and study intermolecular interactions.

Infrared (IR) Spectroscopy: IR spectroscopy is sensitive to the vibrational frequencies of chemical bonds. The IR spectrum of this compound exhibits characteristic absorption bands for its various functional groups. Key vibrational modes include:

N-H stretching: The amine (NH₂) and amide (NH) groups will show characteristic stretches, typically in the range of 3300-3500 cm⁻¹. rsc.org

C=O stretching: The carbonyl groups of the carboxylic acid and the Fmoc protecting group give rise to strong absorption bands, usually between 1680 and 1750 cm⁻¹. rsc.orgrsc.org

Aromatic C=C stretching: The aromatic rings of the fluorenyl and aminophenyl groups will have characteristic absorptions in the 1450-1600 cm⁻¹ region. rsc.org

In peptide conjugates, the amide I (primarily C=O stretch) and amide II (N-H bend and C-N stretch) bands are particularly informative. The positions of these bands are sensitive to the secondary structure of the peptide (e.g., α-helix, β-sheet), making IR spectroscopy a useful tool for conformational analysis. acs.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. The Fmoc group has a strong chromophore, the fluorene (B118485) ring system, which absorbs strongly in the UV region, typically with maxima around 265 nm and 301 nm. temple.eduresearchgate.net This property is often exploited for the quantitative determination of Fmoc-containing compounds. The aminophenyl group also contributes to the UV absorption profile.

Changes in the UV-Vis spectrum of peptide conjugates containing this compound can indicate alterations in the local environment of the chromophores, which may be due to conformational changes or binding events. For instance, the formation of aggregates or specific interactions with other molecules can lead to shifts in the absorption maxima or changes in the molar absorptivity. acs.org

Table 2: Characteristic Spectroscopic Data for this compound

Spectroscopic Technique Characteristic Feature Typical Wavenumber/Wavelength
Infrared (IR)N-H Stretch3300 - 3500 cm⁻¹
C=O Stretch (Carboxylic Acid)~1710 cm⁻¹
C=O Stretch (Fmoc)~1690 cm⁻¹
Aromatic C=C Stretch1450 - 1600 cm⁻¹
Ultraviolet-Visible (UV-Vis)Fmoc Absorption Maxima~265 nm, ~301 nm

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC)

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for monitoring the progress of its synthesis and subsequent peptide coupling reactions. rsc.orgvwr.com

Reverse-phase HPLC (RP-HPLC) is the most commonly used method. In this technique, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724) or methanol, often with an acid modifier like trifluoroacetic acid (TFA). rsc.orgub.edu The retention time of this compound is determined by its hydrophobicity. The highly nonpolar Fmoc group contributes significantly to its retention on a reverse-phase column.

Purity is assessed by injecting a sample and monitoring the eluent with a UV detector, often at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm or 301 nm). A pure sample will ideally show a single, sharp peak. The presence of other peaks indicates impurities, which could be starting materials, by-products, or degradation products. The area under the peak is proportional to the concentration, allowing for quantitative determination of purity. vwr.com

HPLC is also invaluable for reaction monitoring. For example, during the synthesis of this compound, small aliquots of the reaction mixture can be analyzed by HPLC to track the disappearance of starting materials and the appearance of the product. Similarly, in solid-phase peptide synthesis (SPPS), HPLC is used to monitor the efficiency of the coupling of this compound to the growing peptide chain and the removal of the Fmoc group (deprotection). acs.orgmdpi.com The successful removal of the Fmoc group can be confirmed by the disappearance of the characteristic UV absorbance of the fluorenyl moiety. temple.edu

Computational and Theoretical Investigations of Fmoc L Phe 2 Nh2 Oh Containing Systems

Molecular Dynamics Simulations for Conformational Analysis and Self-Assembly Prediction

Molecular dynamics (MD) simulations are powerful computational techniques used to model the physical movements of atoms and molecules over time. For systems containing Fmoc-L-Phe(2-NH2)-OH, MD simulations can elucidate conformational dynamics and predict pathways for self-assembly into supramolecular structures. nih.gov The simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals how the system evolves. nih.gov

Research on similar Fmoc-protected amino acids has demonstrated that self-assembly is driven by a combination of π-π stacking of the fluorenyl groups and hydrogen bonding between the peptide backbones. researchgate.netrsc.orgfrontiersin.org In the case of this compound, the additional 2-amino group introduces a new potential hydrogen bond donor, which could significantly alter the self-assembly landscape compared to standard Fmoc-L-Phe-OH.

MD simulations can be employed to explore the conformational space available to the monomer and its behavior in different solvent environments. By simulating multiple this compound molecules, researchers can observe the initial stages of aggregation, predicting whether the molecules will form fibrils, sheets, or other nanostructures. nih.gov Key parameters such as the radial distribution function and the number of hydrogen bonds can be calculated from the simulation trajectory to quantify the interactions driving the assembly.

Table 1: Predicted Intermolecular Interactions in this compound Dimers from MD Simulations This table presents hypothetical data based on trends observed in similar systems to illustrate the potential findings from MD simulations.

Interaction TypeContributing GroupsPredicted Average Distance (Å)Potential Impact on Self-Assembly
π-π StackingFmoc-Fmoc3.5 - 4.5Primary driving force for aggregation
Hydrogen Bonding (Carbamate)N-H···O=C1.8 - 2.2Directional control, fibril formation
Hydrogen Bonding (Side Chain)(Ph)-NH₂···O=C(OH)2.0 - 2.5Alters packing, potentially creating novel morphologies
Hydrophobic InteractionsPhenylalanine side chainN/AContributes to core stability of aggregates

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are particularly valuable for analyzing molecules like this compound. scispace.com These calculations can predict a variety of properties, including molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies, which are crucial for understanding the molecule's reactivity and electronic behavior. scispace.comresearchgate.net

For this compound, quantum calculations can elucidate how the 2-amino substituent influences the electronic properties of the phenylalanine ring. This is important for predicting its participation in charge-transfer interactions and its reactivity in chemical modifications or enzymatic processes. The calculated HOMO-LUMO gap can provide an estimate of the molecule's electronic stability and susceptibility to electronic excitation. researchgate.net

Table 2: Predicted Electronic Properties of Phenylalanine Derivatives from DFT Calculations This table presents hypothetical, illustrative data to compare the predicted electronic properties of this compound with related compounds.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Predicted Reactivity Implication
Fmoc-L-Phe-OH-6.2-1.54.7Standard aromatic reactivity
Fmoc-L-Phe(2-NH₂)-OH-5.8-1.44.4Increased nucleophilicity of the phenyl ring
Fmoc-L-Phe(4-NO₂)-OH-6.8-2.54.3Increased electrophilicity of the phenyl ring

Molecular Docking Studies for Ligand-Receptor Interaction Prediction and Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein or enzyme. mdpi.comnih.gov This technique is critical for drug discovery and for understanding the biological interactions of peptides. When this compound is incorporated into a peptide sequence, molecular docking can be used to predict how this modified residue interacts with a specific biological target. nih.govbeilstein-journals.org

The unique geometry and electronic nature of the 2-aminophenylalanine side chain can lead to novel binding modes. The amino group can act as a hydrogen bond donor or a coordination site for metal ions, potentially enhancing the binding affinity and specificity of the peptide for its receptor. Docking algorithms score different binding poses based on factors like electrostatic compatibility, hydrogen bonding, and hydrophobic interactions, providing a ranked list of the most probable binding conformations. explorationpub.com

For example, if a peptide containing this compound is designed as an inhibitor for a specific enzyme, docking studies can predict whether the 2-amino group interacts with key residues in the active site. nih.gov This information is invaluable for the rational design of more potent and selective inhibitors.

De Novo Design and Optimization of Functional Peptides and Peptidomimetics

De novo peptide design involves creating novel peptide sequences with desired structures and functions from scratch, often with the aid of computational tools. bakerlab.orgrsc.orgnih.gov The incorporation of non-canonical amino acids like L-2-aminophenylalanine is a powerful strategy in de novo design, as it expands the chemical space available for creating new functionalities. bakerlab.org

Computational algorithms can be used to design and optimize peptides containing this compound for various applications. For instance, if the goal is to create a self-assembling hydrogel, computational models can screen sequences to find those most likely to form stable, cross-linked networks. The 2-amino group could be exploited as a reactive handle for subsequent chemical modifications to optimize the material's properties.

In the context of therapeutic peptide design, computational optimization can be used to refine a lead sequence containing L-2-aminophenylalanine. nih.gov By systematically simulating the effects of sequence modifications on the peptide's structure and its interaction with a target receptor, researchers can enhance properties like binding affinity, stability, and selectivity. The ability to computationally pre-assess the impact of this unique amino acid allows for a more focused and efficient experimental validation process, accelerating the development of novel functional peptides and peptidomimetics. bakerlab.orgnih.gov

Emerging Research Directions and Future Prospects for Fmoc L Phe 2 Nh2 Oh

Development of Novel Synthetic Routes with Enhanced Efficiency and Environmental Sustainability

The conventional synthesis of Fmoc-protected amino acids, including Fmoc-L-Phe(2-NH2)-OH, often involves the use of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). acs.org These solvents are effective but pose environmental and health risks. Consequently, a significant area of research is dedicated to developing "green" synthetic protocols.

Key Developments:

Eco-Friendly Solvents: Researchers are exploring the use of more benign solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether, ethyl acetate, and isopropyl alcohol. acs.org Studies have shown that 2-MeTHF, derived from renewable resources, is a promising alternative for coupling reactions in solid-phase peptide synthesis (SPPS). acs.org However, its application can be limited by the solubility of certain Fmoc-amino acid derivatives. acs.org

Solvent-Free and Aqueous Synthesis: Efforts are underway to develop solvent-free or aqueous-based synthetic methods. acs.org Microwave-assisted synthesis using Fmoc-amino acid nanoparticles in water has been demonstrated as an environmentally friendly approach. acs.org

Optimized Reaction Conditions: Research is also focused on optimizing reaction conditions to improve efficiency and reduce waste. This includes exploring alternative coupling reagents and temperature adjustments to enhance reaction kinetics and product purity. acs.org For instance, conducting Fmoc removal and coupling steps at elevated temperatures (e.g., 40°C) has shown to improve the synthesis of challenging peptide sequences. acs.org

Data Table: Comparison of Solvents for Green Solid-Phase Peptide Synthesis (GSPPS)

Solvent SystemApplication in SPPSAdvantagesChallenges
2-Methyltetrahydrofuran (2-MeTHF) Coupling, Fmoc removal, washingEco-friendly, derived from renewable resourcesHigher cost, potential solubility issues for some Fmoc-amino acids acs.org
Ethyl Acetate (EtOAc) / Isopropyl Alcohol (IPA) Washing, couplingGreener alternatives to DMF/DCMMay require optimization for specific peptide sequences
γ-Valerolactone Replacement for DMFGreen solventMay still require DMF for washing and Fmoc removal steps acs.org
N-Butylpyrrolidone (NBP) Replacement for DMFGood green solvent candidateFurther research needed for broad applicability acs.org
Aqueous Systems (Water) Coupling (with microwave assistance)Eliminates organic solventsRequires specialized techniques like nanoparticle formation acs.org

Expansion into Bio-orthogonal Chemistry and Live-Cell Labeling Applications

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The unique reactivity of the ortho-amino group in this compound makes it a candidate for such applications.

Potential Applications:

Cellular Imaging: By attaching a fluorescent probe to the ortho-amino group, peptides containing this modified amino acid can be used to visualize cellular structures or track their movement within a cell.

Protein-Protein Interaction Studies: As mentioned, photo-crosslinking derivatives can be incorporated into peptides or proteins to "capture" interacting partners within a living cell. iris-biotech.de

Targeted Drug Delivery: The ortho-amino group can be used to attach a targeting ligand that directs the peptide to specific cells or tissues. This is a promising strategy for developing more effective and less toxic cancer therapies.

Advanced Biomaterial Development, including Hybrid Scaffolds and Nanomaterials

Fmoc-protected amino acids, particularly those with aromatic side chains like phenylalanine, are known to self-assemble into nanostructures such as nanofibers and hydrogels. reading.ac.ukacs.orgnih.govresearchgate.net The presence of the additional amino group in this compound offers further opportunities for tuning the properties of these materials.

Key Research Areas:

Hydrogel Formation: this compound can be used as a building block for self-assembling hydrogels. reading.ac.uk These hydrogels can encapsulate cells and be used as scaffolds for tissue engineering. nih.gov The properties of the hydrogel, such as its stiffness and stability, can be modulated by co-assembling it with other molecules or nanoparticles. cavalierilab.comacs.org

Hybrid Scaffolds: By functionalizing the ortho-amino group, it is possible to create hybrid scaffolds that combine the properties of the peptide with other materials. For example, the peptide could be cross-linked to a polymer or grafted onto a solid support to create a material with enhanced mechanical strength or specific biological activity.

Nanoparticle Functionalization: The ortho-amino group can be used to attach the peptide to the surface of nanoparticles, creating functionalized nanomaterials for applications in drug delivery, diagnostics, and catalysis.

Data Table: Properties and Applications of Fmoc-Amino Acid-Based Biomaterials

Biomaterial TypeKey FeaturesPotential Applications
Self-Assembling Hydrogels Biocompatible, injectable, can encapsulate cells nih.govTissue engineering, drug delivery, 3D cell culture nih.govcavalierilab.com
Hybrid Scaffolds Tunable mechanical and biological propertiesRegenerative medicine, advanced wound dressings
Functionalized Nanoparticles Targeted delivery, enhanced imaging contrastDiagnostics, targeted therapy, catalysis cavalierilab.com

Integration in Combinatorial Library Synthesis for Accelerated Functional Discovery

Combinatorial chemistry is a powerful tool for discovering new molecules with desired functions. google.com By creating large libraries of compounds and screening them for activity, researchers can rapidly identify promising leads for new drugs or materials. chemrxiv.org

Role of this compound:

Scaffold for Library Synthesis: The ortho-amino group provides an additional point of diversification in a combinatorial library. By reacting this group with a variety of building blocks, it is possible to create a much larger and more diverse library than would be possible with standard amino acids.

DNA-Encoded Libraries: this compound can be incorporated into DNA-encoded libraries, where each compound in the library is attached to a unique DNA tag. nih.gov This allows for the rapid screening of millions or even billions of compounds.

Discovery of Novel Bioactive Peptides: By incorporating this compound into peptide libraries, it may be possible to discover new peptides with enhanced biological activity, improved metabolic stability, or novel mechanisms of action.

Q & A

Q. Table 1: Comparative Coupling Efficiency of Fmoc-L-Phe Derivatives

DerivativeCoupling AgentYield (%)Side Reactions ObservedReference
Fmoc-Phe(2-NH2)-OHHBTU/DIPEA78Acylation (5%)
Fmoc-Phe(4-Cl)-OHHATU/DIPEA92None
Fmoc-Phe(4-NO₂)-OHPyBOP/NMM85Oxidation (3%)

Q. Table 2: Protective Group Strategies for 2-NH2 Stability

ProtectionDeprotection ConditionCompatibility with Fmoc SPPSReference
AllocPd(0)/PhSiH₃High
BocTFA (20–50%)Moderate (risk of Fmoc loss)
ivDdeHydrazine (2%)High

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